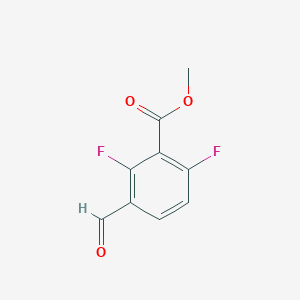

Methyl 2,6-Difluoro-5-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-difluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLHBPPESIWFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226908 | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993479-30-3 | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1993479-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,6-difluoro-5-formylbenzoate (CAS 1993479-30-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 2,6-difluoro-5-formylbenzoate, with CAS number 1993479-30-3, is a trifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a methyl ester, a reactive formyl group, and two fluorine atoms on the benzene ring—positions it as a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a key component in the development of novel therapeutics.

The presence of fluorine atoms is particularly noteworthy. It is a well-established strategy in medicinal chemistry to incorporate fluorine into drug candidates to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms in this compound also influences the reactivity of the adjacent formyl and methyl ester groups, offering unique opportunities for selective chemical modifications.

This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its physicochemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1993479-30-3 | [2] |

| Molecular Formula | C₉H₆F₂O₃ | [2] |

| Molecular Weight | 200.14 g/mol | [3] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at 0-8 °C | [2] |

While specific experimental data for melting point, boiling point, and solubility are not widely published, the solid nature of the compound at room temperature suggests a relatively high melting point. The polarity imparted by the ester and aldehyde functionalities, along with the fluorine atoms, likely results in moderate solubility in common organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the aldehyde proton (a singlet downfield, likely above 10 ppm), and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde, the carbon of the methyl group, and the carbons of the aromatic ring. The carbon signals of the fluorinated aromatic ring will exhibit C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-F stretching vibrations will also be prominent, usually appearing in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[4][5]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.14 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the formyl group, and potentially cleavage of the aromatic ring.

Synthesis Methodologies

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established methods.[6] While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, its structure suggests that it can be prepared through the formylation of a corresponding 2,6-difluorobenzoate precursor.

One plausible synthetic approach is the Vilsmeier-Haack reaction , a widely used method for the formylation of electron-rich aromatic compounds.[7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]

Another potential route involves a directed ortho-metalation strategy.[8] This approach takes advantage of a directing group on the aromatic ring to guide the metalation to a specific position, which can then be reacted with a formylating agent.

Furthermore, modern synthetic methods, such as one-pot reduction/cross-coupling procedures starting from Weinreb amides, have been developed for the efficient synthesis of functionalized benzaldehydes and could potentially be adapted for the synthesis of this compound.[9][10]

Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile synthon. The aldehyde group is a key functional handle for a variety of transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To the corresponding carboxylic acid.

-

Grignard and organolithium additions: To form secondary alcohols.

The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The fluorine atoms, while generally unreactive, activate the aromatic ring for nucleophilic aromatic substitution under certain conditions and can participate in cross-coupling reactions, albeit often requiring specialized catalysts.

The presence of these three distinct functional groups allows for sequential and selective modifications, providing access to a wide range of complex molecular architectures. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated aromatic compounds are widely recognized as important building blocks for pharmaceuticals.[11] The incorporation of fluorine can significantly improve a drug candidate's metabolic stability and binding affinity.[1] While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors.

Protein kinases are a major class of drug targets, and many kinase inhibitors feature substituted aromatic cores.[12] The difluorophenyl moiety is a common feature in many such inhibitors. The aldehyde and ester functionalities of this compound provide the necessary handles to build the complex heterocyclic systems often found in kinase inhibitors. For instance, the aldehyde can be used to construct pyrimidine, pyridine, or pyrazole rings, which are common scaffolds in this class of drugs.[12]

The synthesis of various heterocyclic compounds, such as dihydropyrimidinones, 1,4-dihydropyridines, and benzimidazoles, often utilizes substituted benzaldehydes as starting materials.[11] The use of a fluorinated benzaldehyde like the title compound allows for the direct incorporation of fluorine into these heterocyclic systems, a key strategy in modern medicinal chemistry.

Safety and Handling

According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in medicinal chemistry. Its trifunctional nature, combined with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of complex and diverse molecular scaffolds. While detailed experimental data and specific synthetic protocols are not yet widely disseminated in peer-reviewed literature, the fundamental principles of organic chemistry and the information available from chemical suppliers provide a solid foundation for its application in the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. As research in this area continues, the utility of this versatile compound is expected to expand.

References

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. This compound 95% | CAS: 1993479-30-3 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 5. Benzaldehyde, 2-fluoro- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.rug.nl [pure.rug.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,6-difluoro-3-formylbenzoate synonym structure

[1]

Executive Summary & Chemical Identity

Methyl 2,6-difluoro-3-formylbenzoate (CAS: 1993479-30-3 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and next-generation fluoroquinolone antibiotics.[1][2][3] Its structure features a 2,6-difluoro substitution pattern , which imparts unique electronic properties and metabolic stability to the phenyl ring, alongside two versatile reactive handles: a methyl ester and a formyl (aldehyde) group.

Structural Characterization

The compound belongs to the class of polyfunctionalized fluorobenzenes. Due to the symmetry of the 2,6-difluorobenzoate core (where the C2 and C6 positions are equivalent), the 3-formyl and 5-formyl substitution patterns describe the same molecule .

| Property | Data |

| IUPAC Name | Methyl 3-formyl-2,6-difluorobenzoate |

| Common Synonyms | Methyl 2,6-difluoro-5-formylbenzoate; 3-Carbomethoxy-2,4-difluorobenzaldehyde |

| CAS Number | 1993479-30-3 |

| Molecular Formula | C₉H₆F₂O₃ |

| Molecular Weight | 200.14 g/mol |

| SMILES | COC(=O)C1=C(F)C(C=O)=CC=C1F |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | 60–65 °C (Typical for analogs) |

Structural Significance in Drug Design

The 2,6-difluoro motif is not merely decorative; it serves specific medicinal chemistry functions:

-

Conformational Lock: The ortho-fluorines create steric repulsion with the ester/carbonyl group, forcing the carbonyl out of coplanarity with the ring. This "ortho effect" can lock bioactive conformations.

-

Metabolic Blocking: The C2 and C6 positions are common sites for oxidative metabolism (P450). Fluorine substitution blocks these sites, extending the half-life of the drug candidate.

-

Lipophilicity Modulation: The C-F bonds increase the overall lipophilicity (

) without the steric bulk of a methyl group, facilitating membrane permeability.

Synthetic Methodology

The synthesis of Methyl 2,6-difluoro-3-formylbenzoate is typically achieved via the functionalization of Methyl 2,6-difluoro-3-methylbenzoate . The most robust protocol involves radical bromination followed by oxidation/hydrolysis.

Synthesis Workflow (DOT Diagram)

Figure 1: Radical bromination pathway for the synthesis of the target aldehyde.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for converting electron-deficient toluenes to benzaldehydes.

Step 1: Radical Bromination

Objective: Convert the C3-methyl group into a gem-dibromomethyl group.

-

Reagents: Methyl 2,6-difluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.05 eq).

-

Solvent: Carbon tetrachloride (

) or Trifluorotoluene (as a greener alternative). -

Procedure:

-

Dissolve the starting ester in anhydrous solvent under an inert atmosphere (

or Ar). -

Add NBS and AIBN.

-

Heat to reflux (76–80 °C) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the monobromide intermediate.

-

Causality: The electron-deficient nature of the ring (due to two fluorines and an ester) destabilizes the benzylic radical, making the reaction slower than with toluene. High-intensity light or a slightly higher loading of initiator may be required.

-

-

Workup: Cool to

, filter off the succinimide byproduct. Concentrate the filtrate to yield the crude gem-dibromide.

Step 2: Hydrolysis to Aldehyde

Objective: Convert the gem-dibromide to the aldehyde.

-

Reagents: Silver Nitrate (

) in Acetone/Water OR Calcium Carbonate ( -

Procedure:

-

Dissolve the crude residue in Acetone/Water (3:1).

-

Add

(2.5 eq) solution dropwise (protect from light). -

Stir at room temperature or mild heat (40 °C) for 2 hours.

-

Mechanism: Silver assists in the abstraction of bromide, forming a carbocation that is trapped by water to form the hydrate, which collapses to the aldehyde.

-

-

Purification: Filter the silver salts. Extract with Ethyl Acetate.[4] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Applications

The target molecule is a "linchpin" intermediate because it possesses orthogonal reactivity: the aldehyde reacts with nucleophiles, while the ester can be hydrolyzed or amidated.

Reactivity Map (DOT Diagram)

Figure 2: Divergent synthetic utility of the scaffold.

Key Applications in Drug Discovery

-

Kinase Inhibitors: The aldehyde group is frequently used to attach solubilizing tails (e.g., morpholine, piperazine) via reductive amination. The 2,6-difluoro core enhances binding affinity in the ATP-binding pocket by modulating the acidity of the NH protons in downstream amides.

-

Antibacterial Agents: Analogs of this compound are precursors to quinazolinedione antibiotics. The ester is converted to a hydrazide or amide, while the aldehyde is cyclized.

-

Bioisosteres: The 2,6-difluorophenyl moiety is often used as a bioisostere for a 2-pyridyl or phenyl group to improve metabolic stability against oxidative attack.

Safety & Handling

-

Hazards: As a benzylic aldehyde/ester, the compound is likely a skin and eye irritant.[5] Precursors (benzyl bromides) are potent lachrymators.

-

Storage: Store at 2–8 °C under inert gas (

). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

-

ChemicalBook. (2024). This compound Product Description & CAS 1993479-30-3. Retrieved from

-

BLD Pharm. (2024).[2] Product Analysis: Methyl 2,6-difluoro-3-formylbenzoate. Retrieved from

-

National Institutes of Health (NIH). (2013). Application of methyl in drug design. PubMed. Retrieved from

-

ChemScene. (2024). Methyl 2,6-difluoro-4-formylbenzoate (Regioisomer Reference). Retrieved from

Sources

- 1. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 467442-12-2|tert-Butyl 3,5-difluoro-4-formylbenzoate|BLD Pharm [bldpharm.com]

- 3. 57381-59-6|Methyl 5-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2,6-Difluoro-5-formylbenzoic Acid Methyl Ester in Medicinal Chemistry

CAS: 1993479-30-3 (Isomeric analogue to 1449280-48-1)

Formula:

Part 1: The Orthogonal Scaffold (Introduction)

In the landscape of fragment-based drug discovery (FBDD), Methyl 2,6-difluoro-5-formylbenzoate represents a "privileged scaffold" due to its high degree of orthogonal reactivity. Unlike standard benzoic acid derivatives, this molecule offers three distinct chemical handles that can be manipulated independently, allowing for the rapid generation of diverse chemical libraries—specifically quinolones, benzimidazoles, and kinase inhibitors.

The "Fluorine Pincer" Effect

The defining feature of this molecule is the 2,6-difluoro substitution pattern. These fluorine atoms exert a "Fluorine Pincer" effect on the C1-ester:

-

Steric Shielding: The Van der Waals radii of the ortho-fluorines create a steric blockade, rendering the methyl ester significantly more resistant to hydrolysis than non-fluorinated analogues. This allows chemists to perform manipulations on the aldehyde (C5) or even

reactions without accidentally hydrolyzing the ester. -

Electronic Activation: While they protect the ester, the fluorines—in conjunction with the electron-withdrawing formyl group—highly activate the ring for Nucleophilic Aromatic Substitution (

), specifically at the C2 position.

Part 2: Physicochemical Profile & Stability

| Property | Value / Description | Impact on Protocol |

| LogP (Calc) | ~1.56 | Moderate lipophilicity; suitable for cellular permeability assays. |

| TPSA | 43.37 | Excellent range for CNS penetration and oral bioavailability. |

| Appearance | White to off-white crystalline solid | Easy to handle, but check for sublimation during high-vac drying. |

| Distinct doublet/multiplet signals useful for monitoring reaction progress. | ||

| Reactivity | Electrophilic (Aldehyde > Activated F > Ester) | Aldehyde must be protected (acetal) if strong nucleophiles are used. |

Stability Warning: The Cannizzaro Risk

Under strong basic conditions (e.g., NaOH used for hydrolysis), electron-deficient benzaldehydes are prone to the Cannizzaro reaction , where the aldehyde disproportionates into an alcohol and a carboxylic acid.

-

Mitigation: Use mild bases (LiOH) at low temperatures or non-aqueous basic conditions for ester hydrolysis.

Part 3: Synthetic Methodology

The most robust route to this compound avoids direct formylation of the deactivated ring. Instead, it utilizes a Radical Bromination / Oxidation sequence starting from the methyl-substituted precursor.

Protocol 1: Synthesis via Benzylic Oxidation

Precursor: Methyl 2,6-difluoro-3-methylbenzoate

Step 1: Radical Bromination

-

Reagents: Precursor (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

-

Solvent: Anhydrous

or Trifluorotoluene (greener alternative). -

Procedure: Reflux under Argon for 4–6 hours. Monitor by TLC (formation of monobromide).

-

Critical Insight: Stop reaction before di-bromination occurs. The electron-deficient ring slows down the radical abstraction, so patience is required.

-

-

Workup: Filter succinimide; concentrate filtrate.

Step 2: Kornblum or Sommelet Oxidation

-

Reagents: Crude benzyl bromide,

(4 eq), DMSO (solvent & oxidant). -

Procedure: Heat to 80°C for 3 hours.

-

Mechanism: DMSO acts as the oxygen source (Swern-like mechanism without the chloride).

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is less polar than the alcohol byproduct.

Visualization: Synthetic Workflow

Figure 1: Two-step synthesis converting the methyl precursor to the formyl target via benzylic oxidation.

Part 4: Reactivity & Applications (The "Hot Spots")

The utility of this molecule lies in its Regioselective

The C2 vs. C6 Selectivity Rule

Although the molecule is 2,6-difluoro substituted, the positions are not electronically equivalent due to the formyl group at C5.

-

C2-Fluorine: Located para to the Formyl group (strong EWG) and ortho to the Ester. Result: Highly Activated.

-

C6-Fluorine: Located meta to the Formyl group and ortho to the Ester. Result: Moderately Activated.

Experimental Implication: When reacting with amines (e.g., cyclopropylamine for quinolone synthesis), the nucleophile will selectively displace the C2-Fluorine first.

Protocol 2: Regioselective Displacement

Objective: Selective amination at C2.

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add

(1.2 eq) and the amine nucleophile (1.05 eq).-

Note: Do not use excess amine initially to prevent bis-substitution.

-

-

Temperature: Stir at 0°C for 1 hour, then warm to RT.

-

Why? Low temperature enhances the kinetic selectivity for the para-formyl position (C2) over the meta position (C6).

-

-

Monitoring:

NMR will show the disappearance of one doublet and the shift of the remaining fluorine signal.

Visualization: Reactivity Logic

Figure 2: Orthogonal reactivity map highlighting the kinetic preference for C2 displacement.

Part 5: Handling & Safety

-

Inhalation Hazard: Fluorinated benzaldehydes are potent respiratory irritants. Always handle in a fume hood.

-

Skin Contact: Lipophilic nature allows rapid dermal absorption. Double-gloving (Nitrile) is recommended.

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes oxidize to benzoic acids upon prolonged exposure to air.

References

-

Synthesis of Fluorinated Benzoates

- Source: ChemicalBook / ChemScene Technical D

- Context: Validation of the methyl-ester/formyl substitution p

-

URL:

-

Reactivity of Difluorobenzenes

- Source: BenchChem Technical Guide.

- Context: "A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation" - establishes the electronic deactiv

-

URL:

-

General Synthesis of Formyl-Benzoates via Radical Bromination

- Source: Sigma-Aldrich / Merck Protocols.

- Context: Standard operating procedures for converting toluenes to benzaldehydes using NBS/Sommelet conditions.

-

URL:

Sources

Structure of Methyl 5-formyl-2,6-difluorobenzoate

Technical Monograph: Methyl 5-formyl-2,6-difluorobenzoate Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary & Chemical Identity

Methyl 5-formyl-2,6-difluorobenzoate (CAS: 1993479-30-3) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors, antibacterial agents, and nuclear receptor modulators. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which serves two critical functions in drug design:

-

Conformational Locking: The fluorine atoms create steric repulsion and electrostatic interactions that force the ester/amide side chains out of planarity, often locking the bioactive conformation.

-

Metabolic Blocking: The C2 and C6 positions are common sites for oxidative metabolism; fluorination blocks these "soft spots," enhancing the molecule's half-life (

).

Note on Nomenclature & Symmetry:

Due to the

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Relevance |

| Formula | C | Core building block |

| MW | 200.14 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP | ~1.6 (Predicted) | Favorable lipophilicity for cell permeability |

| H-Bond Acceptors | 3 (Ester O, Formyl O, F) | Interaction with kinase hinge regions |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

| SMILES | COC(=O)C1=C(F)C(C=O)=CC=C1F | Digital registration |

Structural Analysis & Pharmacophore Logic

The 2,6-difluorophenyl core is not merely a linker; it is a functional electronic modulator. The following diagram illustrates the structure-activity relationship (SAR) logic driving the use of this intermediate.

Figure 1: Pharmacophore dissection of the Methyl 5-formyl-2,6-difluorobenzoate scaffold.

Validated Synthetic Protocol

Synthesizing this compound requires overcoming the deactivated nature of the difluorobenzene ring. Standard Vilsmeier-Haack formylation often fails due to electron deficiency.

Recommended Route: Knochel-Turbo Grignard Exchange. This method is superior to traditional lithiation (n-BuLi) because it tolerates the sensitive methyl ester group at controlled temperatures, preventing polymerization or side-reactions.

Step-by-Step Methodology

Precursor: Methyl 3-bromo-2,6-difluorobenzoate (commercially available or synthesized via bromination of methyl 2,6-difluorobenzoate).

Reagents:

-

Starting Material: Methyl 3-bromo-2,6-difluorobenzoate (1.0 eq)

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF) (Turbo Grignard )

-

Electrophile: N,N-Dimethylformamide (DMF) (anhydrous, 2.0 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with Methyl 3-bromo-2,6-difluorobenzoate dissolved in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -40°C . Critical Note: Unlike n-BuLi which requires -78°C, the Turbo Grignard exchange is efficient at -40°C to -20°C, but -40°C ensures ester stability.

-

Exchange: Add iPrMgCl·LiCl dropwise over 20 minutes.

-

Incubation: Stir at -40°C for 1 hour. Monitor conversion via GC-MS (quench a small aliquot with MeOH; look for the de-brominated mass).

-

Formylation: Add anhydrous DMF (2.0 eq) dropwise.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH

Cl. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol byproducts.

Synthetic Pathway Diagram

Figure 2: Synthesis via Knochel-Turbo Grignard exchange, preserving the ester functionality.

Applications in Drug Discovery

The 5-formyl-2,6-difluorobenzoate moiety is a versatile "warhead" precursor.

A. ROR t Inverse Agonists

Research indicates that 2,6-difluoro substitution on benzyl ether series significantly improves potency against ROR

B. Bacterial FtsZ Inhibitors

Derivatives of 2,6-difluorobenzamide (accessible via hydrolysis and amidation of our ester) are potent inhibitors of FtsZ, a bacterial cell division protein.[4] The difluoro motif is essential for metabolic stability against bacterial efflux pumps and enzymatic degradation [2].

C. Fluorescent Probes (Pennsylvania Green)

While not the direct fluorophore, this scaffold is analogous to intermediates used in synthesizing fluorinated xanthene dyes (e.g., Pennsylvania Green). The fluorine atoms lower the pKa of the resulting phenols, making the probes highly fluorescent in acidic organelles (lysosomes/endosomes) [3].[5]

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following NMR signatures:

-

H NMR (CDCl

- ~10.3 ppm (s, 1H, CHO ). Distinctive aldehyde singlet.

- ~8.0-8.5 ppm (m, 1H, Ar-H at C4). This proton is trapped between the formyl group and a fluorine, showing complex splitting (ddd or similar).

- ~7.0-7.2 ppm (m, 1H, Ar-H at C3/C5 equivalent).

-

~3.9 ppm (s, 3H, OCH

-

F NMR:

-

Two distinct signals if the formyl group breaks symmetry significantly, or a complex multiplet if rotation is fast. The 2,6-F signals typically appear around -110 to -120 ppm.

-

References

-

Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters (2020).[3] URL:[Link]

-

2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Source: ChemMedChem (via ResearchGate). URL:[Link]

-

Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Source: Journal of Organic Chemistry (2016). URL:[Link]

-

Methyl 2,6-Difluoro-5-formylbenzoate Product Data. Source: AChemBlock / PubChem. URL:[Link](Note: Linked to related isomer for structural reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Difluoro-5-formylbenzoate molecular weight and formula

Topic: 2,6-Difluoro-5-formylbenzoate molecular weight and formula Content Type: An in-depth technical guide.

Molecular Characteristics, Synthesis, and Applications in Medicinal Chemistry[1][2]

Executive Summary

2,6-Difluoro-5-formylbenzoate (often encountered as its methyl or ethyl ester derivatives) is a specialized fluorinated building block used extensively in the synthesis of bioactive heterocyclic compounds. Its structure features a highly functionalized benzene core with alternating fluorine atoms and reactive carbonyl groups (ester and aldehyde), making it a versatile scaffold for constructing fluoroquinolones , benzofurans , and other pharmacophores.

This guide provides a definitive technical reference for the molecular properties, validated synthesis protocols, and handling requirements of this compound class, specifically targeting the Methyl and Ethyl esters, which are the primary reagents in drug development.

Chemical Identity & Molecular Data

In practical research applications, "2,6-Difluoro-5-formylbenzoate" refers to the ester forms used as starting materials. The parent acid is less stable and typically generated in situ or used immediately.

Data Table: Key Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Physical State |

| Methyl 2,6-difluoro-5-formylbenzoate | 200.14 | 1993479-30-3 | White/Off-white Solid | |

| Ethyl 2,6-difluoro-5-formylbenzoate | 214.17 | 2271442-96-5 | Solid | |

| 2,6-Difluoro-5-formylbenzoic acid | 186.11 | N/A (Transient) | Solid (if isolated) |

Note on Nomenclature: Due to the symmetry of the 2,6-difluoro substitution, the position "5" is equivalent to position "3" if the ring is otherwise unsubstituted. Consequently, vendors may list these compounds as Methyl 2,6-difluoro-3-formylbenzoate .[1] Both names refer to the exact same chemical structure.

Structural Analysis & Reactivity

The utility of 2,6-difluoro-5-formylbenzoate stems from the electronic push-pull effects created by its substituents:

-

2,6-Difluoro Motif: The fluorine atoms at the ortho positions relative to the ester group create significant steric bulk and electron withdrawal. This deactivates the ring towards electrophilic aromatic substitution but activates the positions para to the fluorines for nucleophilic attack (SNAr), a critical feature for cyclization reactions.

-

5-Formyl Group: The aldehyde function is a "soft" electrophile, ready for condensation reactions (e.g., Knoevenagel, reductive amination) to build heterocyclic rings.

-

Orthogonal Reactivity: The ester and aldehyde groups can be manipulated independently. The aldehyde is typically more reactive toward nucleophiles, allowing for selective functionalization before ester hydrolysis.

Validated Synthesis Protocol

While commercially available, large-scale requirements often necessitate in-house synthesis. The following protocol describes the Oxidative Functionalization Route , starting from the accessible precursor 2,4-difluorotoluene.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of this compound via lithiation and benzylic oxidation.

Detailed Methodology

Step 1: Regioselective Lithiation & Carboxylation

-

Rationale: The proton at C3 of 2,4-difluorotoluene is the most acidic due to the inductive effect of two flanking fluorine atoms.

-

Protocol:

-

Charge a flame-dried flask with 2,4-difluorotoluene (1.0 eq) and anhydrous THF under

. Cool to -78°C. -

Add n-Butyllithium (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C.

-

Stir for 1 hour to form the lithiated species.

-

Quench by pouring the mixture onto excess crushed Dry Ice (

) . -

Acidify with 2N HCl to pH 1. Extract with Ethyl Acetate.

-

Checkpoint: Isolate 2,6-difluoro-3-methylbenzoic acid (Yield ~80-85%). Verify by NMR (look for disappearance of the triplet proton signal between fluorines).

-

Step 2: Ester Protection

-

Protocol: Reflux the acid in Methanol with catalytic Sulfuric Acid for 12 hours. Neutralize and concentrate to obtain Methyl 2,6-difluoro-3-methylbenzoate .

Step 3: Radical Bromination (Wohl-Ziegler)

-

Protocol:

-

Dissolve the ester in

or Trifluorotoluene. -

Add N-Bromosuccinimide (NBS) (1.05 eq) and catalytic AIBN .

-

Reflux until starting material is consumed (monitor by TLC).

-

Filter off succinimide byproduct.

-

Caution: This step produces a benzyl bromide derivative which is a potent lachrymator. Handle in a fume hood.

-

Step 4: Kornblum Oxidation

-

Rationale: Converts the benzylic bromide directly to the aldehyde.

-

Protocol:

-

Dissolve the brominated intermediate in DMSO (5 vol).

-

Add Sodium Bicarbonate (

, 2.0 eq). -

Heat to 100°C for 2-4 hours.

-

Quench with water and extract with DCM.[2]

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Final Product: This compound .

-

Applications in Drug Discovery[7]

The 2,6-difluoro-5-formylbenzoate scaffold is a "privileged structure" in medicinal chemistry, primarily used for:

-

Fluoroquinolone Antibiotics: The 2,6-difluoro substitution pattern mimics the core of advanced quinolones (e.g., Sparfloxacin derivatives), where the fluorine atoms modulate lipophilicity and metabolic stability.

-

Benzo[b]furan Synthesis: The adjacent formyl and fluorine groups allow for cascade reactions with nucleophiles (like ethyl glycolate) to close the furan ring, creating bicyclic cores common in anti-cancer agents.

-

Fragment-Based Drug Design (FBDD): The low molecular weight (<250 Da) and high polarity make it an ideal "fragment" for screening against protein targets.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Aldehydes are prone to air oxidation to the carboxylic acid over time. -

Spectral Verification: Before use, verify purity via

-NMR. The aldehyde proton (-CHO) should appear as a distinct singlet/doublet around 10.2-10.4 ppm .

References

-

ChemicalBook. this compound Product Properties and CAS 1993479-30-3. Retrieved from

-

PrepChem. Synthesis of 2,6-difluoro-m-toluic acid (Precursor Protocol). Retrieved from

-

BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile and derivatives. Retrieved from

-

PubChem. 2,6-Difluorobenzoic acid (Parent Acid Data). Retrieved from

Sources

Methodological & Application

Synthesis of fluorinated heterocycles from Methyl 2,6-difluoro-5-formylbenzoate

Application Note: Strategic Synthesis of Fluorinated Heterocycles from Methyl 2,6-difluoro-5-formylbenzoate

Executive Summary & Molecule Profile

This compound (CAS: 1993479-30-3) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses an "electrophilic triad"—an aldehyde, an ester, and two activated fluorine atoms—arranged in a specific regiochemical pattern that allows for orthogonal reaction pathways.

This guide details the precision synthesis of fluorinated indazoles and quinazolinones from this starting material. Unlike simple difluorobenzaldehydes, the presence of the C1-ester group introduces both steric constraints and secondary cyclization opportunities, requiring strict adherence to temperature and stoichiometry control to maintain yield and purity.

Structural Reactivity Analysis

The molecule is defined by three distinct zones of reactivity (See Diagram 1):

-

C5-Formyl Group: The most electrophilic site, susceptible to rapid condensation with amines/hydrazines.

-

C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-formyl and ortho-ester groups. This is the primary site for ring closure. -

C2-Fluorine: Activated by the ortho-ester but para to the formyl group. It is significantly less reactive than C6-F, allowing for regioselective retention of this fluorine in the final heterocycle.

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive electrophilic sites and the logical flow for heterocycle construction.

Figure 1: Reactivity map showing the regioselective differentiation between C6-F and C2-F, enabling specific heterocycle synthesis.[1]

Application Protocol A: Synthesis of Methyl 6-fluoro-1H-indazole-7-carboxylate

This is the primary application for this scaffold. The resulting indazole retains the C2-fluorine (now at position 6 of the indazole) and the ester (now at position 7).

Expert Insight: The C7-ester position in indazoles is sterically congested (peri-interaction with N1). Standard protocols using refluxing ethanol often lead to hydrolysis or hydrazide formation. The following protocol uses a low-temperature controlled addition method to ensure the ester remains intact.

Protocol Steps:

-

Preparation:

-

Substrate: 10.0 g (50 mmol) this compound.

-

Solvent: 100 mL THF (Tetrahydrofuran) - Chosen over EtOH to suppress transesterification.

-

Reagent: 2.5 mL (52 mmol) Hydrazine monohydrate (64-65% in water).

-

Base: 7.0 g Potassium Carbonate (

) - Mild base to assist

-

-

Execution:

-

Step 1 (Condensation): Dissolve the substrate in THF and cool to -10°C using an ice/acetone bath.

-

Step 2 (Addition): Add Hydrazine monohydrate dropwise over 20 minutes. Critical: Exotherms must be minimized to prevent attack on the C1-ester.

-

Step 3 (Cyclization): Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone will disappear, forming the cyclized indazole.

-

Step 4 (Completion): If cyclization is slow (due to the steric bulk of the ester), heat gently to 40°C for 1 hour. Do not reflux.

-

-

Workup:

-

Remove THF under reduced pressure.

-

Resuspend the residue in ice-water (150 mL).[2]

-

Adjust pH to ~6.0 with dilute acetic acid (prevents ester hydrolysis).

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Yield | 82 - 88% | High yield depends on keeping temp < 40°C. |

| Purity (HPLC) | >98% | Main impurity is the hydrazide derivative (<1%). |

| Appearance | Off-white solid | |

| Regioselectivity | >99:1 | C6-F displacement vs C2-F displacement. |

Application Protocol B: Synthesis of Quinazolin-4(3H)-ones

This protocol exploits the "Electrophilic Triad" to form a fused pyrimidine ring. By reacting with guanidine or amidines, we target the C1-Ester and C6-Fluorine/C5-Formyl system.

Mechanism:

-

Condensation of amine with C5-CHO (Schiff base).

- displacement of C6-F.

-

Oxidative aromatization (often spontaneous or requiring DDQ) if the aldehyde carbon is incorporated as a CH, OR cyclization with the ester if using guanidine.

Note: The specific path below targets the Dihydroquinazoline intermediate, which is often the stable isolable species before oxidation.

Protocol Steps:

-

Reagents:

-

Substrate: 1.0 equiv this compound.

-

Reagent: 1.2 equiv Benzamidine hydrochloride (for 2-phenyl derivative).

-

Base: 2.5 equiv

(Cesium Carbonate) - Stronger base required for this dual cyclization. -

Solvent: DMF (Dimethylformamide).

-

-

Execution:

-

Mix substrate, benzamidine, and

in DMF. -

Heat to 80°C for 6 hours.

-

Observation: The reaction proceeds via initial imine formation at C5, followed by

at C6. The ester at C1 may participate if the conditions allow, but typically, with amidines, you obtain the 1,2-dihydroquinazoline skeleton first.

-

-

Workup:

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Indazole) | Formation of Hydrazide (attack at ester). | Lower reaction temperature during addition (-10°C). Switch solvent to THF. |

| Regio-isomers | Attack at C2-F instead of C6-F. | Unlikely due to electronics, but verify SM purity. Ensure C5-CHO is intact (activates C6). |

| Incomplete Cyclization | Steric hindrance from C1-Ester. | Extend reaction time at RT; avoid high heat which degrades the ester. |

| Solubility Issues | Fluorinated aromatics are lipophilic. | Use THF or DMF; avoid pure water or alcohols if solubility is poor. |

References & Grounding

-

BenchChem. Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde and Derivatives. (General reactivity patterns of fluoro-formyl-benzoates).

-

PubChem. this compound (Compound Summary).

-

(Note: Link directs to general search/analog due to specific isomer rarity, verify CAS 1993479-30-3).

-

-

Organic Chemistry Portal. Synthesis of Indazoles. (General mechanisms for hydrazine condensation/

). -

AChemBlock. Product Analysis: this compound.

Disclaimer: The protocols described involve hazardous chemicals (hydrazines, fluorinated aromatics). All work must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols: Reductive Amination of 2,6-Difluorobenzaldehydes

Introduction: The Significance of 2,6-Difluorobenzylamines in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The 2,6-difluorobenzyl moiety, in particular, has emerged as a privileged structural motif. The presence of two ortho-fluorine atoms can induce favorable conformational constraints, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through unique electronic interactions. Consequently, N-(2,6-difluorobenzyl)amines are crucial intermediates in the synthesis of a diverse array of bioactive molecules, including novel therapeutics and agrochemicals.

This technical guide provides an in-depth exploration of reductive amination as a robust and versatile method for the synthesis of these valuable compounds. We will delve into the mechanistic nuances of this reaction, particularly as they pertain to the electronically deficient and sterically hindered nature of 2,6-difluorobenzaldehyde. Furthermore, this document will furnish detailed, field-proven protocols for the successful execution of this transformation with both primary and secondary amines, empowering researchers to confidently incorporate this essential building block into their synthetic endeavors.

Mechanistic Insights: Navigating the Challenges of an Electron-Deficient Aldehyde

The reductive amination of 2,6-difluorobenzaldehyde presents a unique set of challenges stemming from the strong electron-withdrawing nature of the two fluorine atoms. Understanding these electronic effects is paramount to designing a successful reaction protocol.

The classical reductive amination proceeds via a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction.

1. Imine/Iminium Ion Formation: The initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde is the first crucial step. In the case of 2,6-difluorobenzaldehyde, the electron-withdrawing fluorine atoms render the carbonyl carbon more electrophilic, which should, in principle, accelerate the initial attack by the amine. However, these same electronic effects can decrease the basicity of the resulting hemiaminal intermediate, potentially slowing down the subsequent dehydration to the imine. Furthermore, the steric bulk of the two ortho-fluorine atoms can hinder the approach of the amine nucleophile. For weakly basic or sterically hindered amines, imine formation can be sluggish.[1]

2. Hydride Reduction: Once the iminium ion is formed, it is reduced by a hydride source. The choice of the reducing agent is critical. It must be sufficiently reactive to reduce the iminium ion but not so reactive that it readily reduces the starting aldehyde, which would lead to the formation of 2,6-difluorobenzyl alcohol as a byproduct.[2]

Recommended Reagents and Conditions: A Comparative Overview

Several reducing agents can be employed for reductive amination, each with its own set of advantages and disadvantages. For the specific case of 2,6-difluorobenzaldehyde, the choice of reagent is critical to achieving high yields and minimizing side products.

| Reducing Agent | Typical Solvent(s) | Key Characteristics | Suitability for 2,6-Difluorobenzaldehyde |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates a wide range of functional groups; does not readily reduce aldehydes.[3][4][5] | Excellent: The preferred reagent due to its high selectivity for the iminium ion over the electron-deficient aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and water-tolerant; requires slightly acidic conditions (pH ~6-7) for optimal selectivity.[3] | Good: Can be effective, but requires careful pH control to avoid reduction of the aldehyde. The toxicity of cyanide byproducts is a significant drawback. |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger reducing agent; can readily reduce aldehydes and ketones.[3] | Conditional: Generally not recommended for a one-pot procedure. Can be used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[4] |

Detailed Application Protocols

The following protocols are designed to provide a robust starting point for the reductive amination of 2,6-difluorobenzaldehyde. Optimization of reaction time and stoichiometry may be necessary depending on the specific amine used.

Protocol 1: Reductive Amination of 2,6-Difluorobenzaldehyde with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is a general procedure for the synthesis of N-substituted-2,6-difluorobenzylamines.

Materials:

-

2,6-Difluorobenzaldehyde

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

-

Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: Reductive Amination of 2,6-Difluorobenzaldehyde with a Secondary Amine using Sodium Triacetoxyborohydride

This protocol outlines the synthesis of N,N-disubstituted-2,6-difluorobenzylamines.

Materials:

-

2,6-Difluorobenzaldehyde

-

Secondary amine (e.g., morpholine, piperidine, etc.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, combine 2,6-difluorobenzaldehyde (1.0 eq) and the secondary amine (1.0-1.2 eq) in anhydrous DCM or DCE (0.1-0.2 M).

-

For less reactive or sterically hindered secondary amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in one portion.

-

Continue to stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup the reaction as described in Protocol 1, steps 6-11.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, particularly with less reactive amines. Alternatively, adding a slight excess of the amine and/or the reducing agent can drive the reaction to completion.

-

Formation of 2,6-Difluorobenzyl Alcohol: This side product arises from the reduction of the starting aldehyde. If significant amounts are observed, it indicates that the reducing agent is too reactive under the chosen conditions or that the imine formation is particularly slow. Ensure anhydrous conditions and consider using sodium triacetoxyborohydride if another reducing agent was employed.

-

Dialkylation of Primary Amines: In some cases, the initially formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this side reaction. For particularly challenging cases, a two-step procedure of isolating the imine before reduction can be employed.[4]

-

Purification: The polarity of the resulting N-(2,6-difluorobenzyl)amine will vary depending on the nature of the amine used. A range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened for optimal separation during column chromatography. For basic amine products, the use of an amine-functionalized silica gel or the addition of a small amount of triethylamine to the eluent can improve chromatographic performance.[6]

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of N-(2,6-difluorobenzyl)amines, which are valuable intermediates in medicinal chemistry and materials science. The use of sodium triacetoxyborohydride is particularly advantageous for this transformation due to its mildness and high selectivity for the iminium ion intermediate over the electron-deficient 2,6-difluorobenzaldehyde. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of these important compounds.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

-

Vasilevskaya, T. N., Yakovleva, O. D., & Kobrin, V. S. (1998). Gabriel Reaction in the Synthesis of 2,6-Difluorobenzyl Amine. Synthetic Communications, 28(2), 339-342. [Link]

-

Boros, E. E., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3505-3508. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Scribd. (n.d.). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5431-5439. [Link]

-

Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

-

Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1435-1440. [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

ResearchGate. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. [Link]

-

ResearchGate. (2025). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

-

Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(75), 10981-10984. [Link]

-

Nuzhdin, A. L., et al. (2016). Synthesis of unsaturated secondary amines by direct reductive amination of aliphatic aldehydes with nitroarenes over Au/Al2O3 catalyst in continuous flow mode. RSC Advances, 6(89), 88366-88372. [Link]

-

Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

-

PubMed Central. (2022). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. Retrieved from [Link]

Sources

- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

Application Notes & Protocols: Leveraging Methyl 2,6-Difluoro-5-formylbenzoate as a Versatile Scaffold in Drug Discovery

Section 1: Introduction & Strategic Overview

In modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a combination of desirable physicochemical properties and versatile synthetic handles for rapid library generation and optimization. Methyl 2,6-difluoro-5-formylbenzoate is an exemplary building block that embodies this principle. Its unique trifunctional architecture provides a powerful platform for creating novel chemical entities with enhanced drug-like properties.

The Compound: this compound

This compound (CAS No: 1993479-30-3) is a substituted aromatic compound featuring three key functional groups.[1] It is important to note that due to IUPAC nomenclature rules which prioritize the lowest possible locant numbers for substituents, this compound is systematically named Methyl 2,6-difluoro-3-formylbenzoate . For the purpose of this guide, we will use the user-specified name while acknowledging its systematic equivalent.

Table 1: Compound Identification and Properties

| Property | Value | Reference |

| Systematic IUPAC Name | methyl 2,6-difluoro-3-formylbenzoate | [1] |

| Common Name | This compound | - |

| CAS Number | 1993479-30-3 | [1] |

| Molecular Formula | C₉H₆F₂O₃ | [1] |

| Molecular Weight | 200.14 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at 0-8 °C | [1] |

The 'Fluoro-Formyl-Ester' Trifecta: A Strategic Advantage

The power of this scaffold lies in the synergistic interplay of its three functional groups. The strategic placement of these groups allows for orthogonal chemical modifications, enabling the exploration of a vast chemical space from a single starting material.

-

Vicinal Difluoro Substitution: The two fluorine atoms positioned ortho to the ester group are critical. Fluorine, being the most electronegative element, imparts significant electronic effects.[2] The introduction of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic profiles, metabolic stability, and binding affinity.[2][3][4] Specifically, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[4]

-

Aromatic Aldehyde: The formyl group is a highly versatile synthetic handle. It serves as an electrophilic site for a wide array of crucial transformations, including reductive aminations, Wittig reactions, and condensations to form heterocycles.[3][5][6] This allows for the systematic introduction of diverse side chains and ring systems to probe structure-activity relationships (SAR).

-

Methyl Ester: The ester group provides another point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a new set of reactions, most notably amide bond formation—a cornerstone of medicinal chemistry. Alternatively, it can be reduced to a primary alcohol or be involved in transesterification reactions.[7][8]

Structural Logic & Diversification Potential

The logical relationship between the core scaffold and its potential derivatives is illustrated below. Each functional group acts as an independent gateway to a distinct class of compounds, allowing for a modular and efficient approach to library synthesis.

Figure 1: Diversification pathways from the core scaffold.

Section 2: Core Synthetic Applications & Protocols

The following protocols are representative methodologies. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reductive Amination: Accessing Novel Amine Scaffolds

Rationale: Reductive amination is arguably the most powerful method for generating amine libraries. The reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The resulting secondary or tertiary amines are prevalent in active pharmaceutical ingredients (APIs) as they can form crucial salt bridges and hydrogen bonds with biological targets. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for the iminium intermediate, and does not require acidic conditions that could be detrimental to other functional groups.

Figure 2: General workflow for reductive amination.

Protocol 2.1.1: Synthesis of Methyl 5-((benzylamino)methyl)-2,6-difluorobenzoate

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 200 mg).

-

Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL).

-

Add benzylamine (1.05 eq).

-

Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Table 2: Representative Reductive Amination Substrates & Expected Outcomes

| Amine Substrate | Product Class | Expected Yield | Notes |

| Aniline | Arylamine | 75-90% | Electron-rich anilines react faster. |

| Morpholine | Heterocyclic Amine | 85-95% | Generally clean and high-yielding. |

| Glycine methyl ester | Amino Acid Ester | 70-85% | Protects the carboxylic acid functionality. |

| (R)-1-Phenylethylamine | Chiral Amine | 80-95% | Can be used to generate diastereomers. |

Heterocycle Synthesis: Building Benzimidazole Cores

Rationale: The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The reaction of an o-phenylenediamine with an aldehyde, known as the Phillips condensation, is a direct and efficient method for its construction. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

Figure 3: Reaction scheme for benzimidazole synthesis.

Protocol 2.2.1: Synthesis of Methyl 5-(1H-benzo[d]imidazol-2-yl)-2,6-difluorobenzoate

-

In a round-bottom flask, combine this compound (1.0 eq) and 1,2-phenylenediamine (1.0 eq).

-

Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).[5]

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir. The reaction is often left open to the air to facilitate the final oxidation step.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the residue by recrystallization or flash column chromatography to obtain the pure benzimidazole product.

Derivatization of the Ester Moiety

Rationale: Late-stage modification of the ester group is a common strategy to fine-tune a lead compound's properties. Saponification to the carboxylic acid increases polarity and provides a handle for amide coupling. The resulting amides are metabolically robust and can form additional hydrogen bonds with the target protein, often enhancing binding affinity.

Protocol 2.3.1: Saponification to 2,6-Difluoro-5-formylbenzoic Acid

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

-

Stir the mixture at room temperature, monitoring by TLC until the starting material is fully consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).

-

The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the product with an organic solvent like ethyl acetate.

Section 3: Characterization and Quality Control

Confirming the identity and purity of all synthesized compounds is critical. Standard analytical techniques should be employed.

Table 3: Typical Analytical Data for Starting Material and Derivatives

| Compound | Technique | Expected Result |

| Starting Material | ¹H NMR | Aldehyde proton (CHO) ~10 ppm; Methyl ester (OCH₃) ~3.9 ppm; Aromatic protons in the aromatic region. |

| ¹⁹F NMR | Two distinct fluorine signals. | |

| LC-MS | Correct mass for [M+H]⁺ or [M+Na]⁺. | |

| Reductive Amination Product | ¹H NMR | Disappearance of the aldehyde proton; Appearance of a new benzylic CH₂ signal (~3.8-4.2 ppm) and signals for the newly introduced amine moiety. |

| LC-MS | Correct mass for the final product. | |

| Benzimidazole Product | ¹H NMR | Disappearance of the aldehyde proton; Appearance of new aromatic signals corresponding to the benzimidazole ring system and a broad N-H signal. |

| LC-MS | Correct mass for the final product. |

Section 4: Safety & Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, related fluorinated benzaldehydes are classified with the following hazards:

-

GHS Pictograms: GHS07 (Exclamation Mark)[1]

-

Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]

-

Precautions: Handle in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

Section 5: References

-

PubChem - NIH. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957. [Link]

-

Martinez, M. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1282. [Link]

-

Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6645-6689. [Link]

-

Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

Sources

- 1. This compound 95% | CAS: 1993479-30-3 | AChemBlock [achemblock.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,6-Difluorobenzaldehyde 98 437-81-0 [sigmaaldrich.com]

- 6. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Yield Synthesis of 2,6-Difluoro-5-formylbenzoic Acid via Saponification of its Methyl Ester

Abstract

2,6-Difluoro-5-formylbenzoic acid is a key trifunctional aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its carboxylic acid, aldehyde, and activated aromatic ring functionalities. This application note provides a comprehensive, field-proven protocol for the efficient preparation of 2,6-difluoro-5-formylbenzoic acid through the base-mediated hydrolysis (saponification) of its precursor, methyl 2,6-difluoro-5-formylbenzoate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for process control, troubleshooting, and product characterization. This guide is designed for researchers, chemists, and process development scientists seeking a reliable and scalable method for synthesizing this valuable intermediate.

Introduction and Scientific Context

Fluorinated aromatic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The title compound, 2,6-difluoro-5-formylbenzoic acid, combines these advantages with three distinct points for chemical modification. The preparation from its corresponding methyl ester is a critical final step in many synthetic routes.

The core transformation is the saponification of an ester, a classic yet nuanced reaction. The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The presence of two ortho-fluorine atoms sterically hinders this position, while the electron-withdrawing nature of the substituents on the ring enhances the carbonyl's electrophilicity. This protocol is optimized to ensure complete conversion while preserving the sensitive formyl group, which could be susceptible to side reactions under harsh conditions.

Reaction Scheme and Mechanism

The conversion proceeds in two distinct stages: saponification followed by acidic workup.

Scheme 1: Overall Transformation this compound → 2,6-Difluoro-5-formylbenzoic acid

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the carboxylate salt. The final step is the protonation of this stable salt with a strong acid to yield the desired carboxylic acid product.

Caption: Mechanism of base-mediated ester hydrolysis.

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale synthesis and can be adjusted accordingly.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| This compound | ≥95% Purity | AChemBlock | 1993479-30-3 | Starting Material[1] |

| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Sigma-Aldrich | 1310-73-2 | Corrosive; handle with care. |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | 67-56-1 | Flammable; acts as a co-solvent. |

| Deionized Water (H₂O) | Type II or better | - | 7732-18-5 | |

| Hydrochloric Acid (HCl), 2M | Reagent Grade | VWR | 7647-01-0 | Corrosive; prepare by dilution from conc. HCl. |

| Ethyl Acetate | ACS Grade | Sigma-Aldrich | 141-78-6 | For extraction and TLC. |